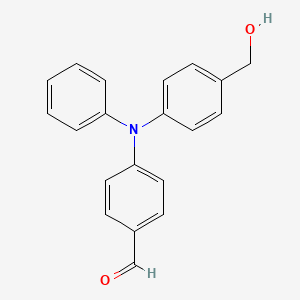![molecular formula C39H44N4O4 B8235980 (2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide](/img/structure/B8235980.png)
(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- is a complex organic compound with a unique structure that includes pyrrolidinecarboxamide and diphenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidinecarboxamide derivatives, followed by the introduction of diphenylmethyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the compound to achieve the desired dioxide form. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反応の分析
Types of Reactions
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxide form back to its original state.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the diphenylmethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
作用機序
The mechanism of action of 2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Diphenylpropane: Shares the diphenylmethyl group but lacks the pyrrolidinecarboxamide structure.
Uniqueness
2-Pyrrolidinecarboxamide,1,1’-(1,3-propanediyl)bis[N-(diphenylmethyl)-, 1,1’-dioxide,(1R,1’R,2S,2’S)- is unique due to its combination of pyrrolidinecarboxamide and diphenylmethyl groups, along with its dioxide form. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
(2S)-N-benzhydryl-1-[3-[(2S)-2-(benzhydrylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N4O4/c44-38(40-36(30-16-5-1-6-17-30)31-18-7-2-8-19-31)34-24-13-26-42(34,46)28-15-29-43(47)27-14-25-35(43)39(45)41-37(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-12,16-23,34-37H,13-15,24-29H2,(H,40,44)(H,41,45)/t34-,35-,42?,43?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZGQUMTRJNZDE-WOBHDDJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S)-8-[(2S,3R,5S,6R)-4-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8235903.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B8235910.png)

![1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydroquinoline](/img/structure/B8235932.png)


![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene](/img/structure/B8235957.png)
![2,8,14,20-Tetramethyl-2,8,14,20,25,26,27,28-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B8235958.png)
![1,34-Dimethyl-5,8,11,14,21,24,27,30,38,41,44,47,54,57,60,63,70,73,76,79,86,89,92,95-tetracosaoxaundecacyclo[32.32.32.02,33.04,31.015,20.035,66.037,64.048,53.067,98.069,96.080,85]octanonaconta-2,4(31),15,17,19,32,35,37(64),48,50,52,65,67,69(96),80,82,84,97-octadecaene](/img/structure/B8235968.png)
![1,18,25,42-Tetramethyl-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxatridecacyclo[40.32.6.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,80]octaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75,77,79-octadecaene](/img/structure/B8235974.png)
![[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B8235987.png)



